molecular formula C23H21N5O2 B2691276 N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207057-54-2

N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2691276
CAS No.: 1207057-54-2
M. Wt: 399.454
InChI Key: LYNYNIZCPIYNQE-UHFFFAOYSA-N
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Description

This compound is a 1,2,3-triazole carboxamide derivative with distinct substituents:

  • Position 1: A 4-methylphenyl group.
  • Position 4: A carboxamide moiety linked to a 3-methoxybenzyl group.
  • Position 5: A pyridin-3-yl group.

The 3-methoxybenzyl group enhances solubility due to its electron-donating methoxy substituent, while the pyridin-3-yl group may facilitate hydrogen bonding interactions .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-16-8-10-19(11-9-16)28-22(18-6-4-12-24-15-18)21(26-27-28)23(29)25-14-17-5-3-7-20(13-17)30-2/h3-13,15H,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNYNIZCPIYNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Attachment of the Phenyl Groups: The phenyl groups can be attached through Friedel-Crafts acylation or alkylation reactions.

    Final Coupling: The final step involves coupling the triazole ring with the pyridine and phenyl groups under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylphenyl groups, leading to the formation of corresponding quinones or aldehydes.

    Reduction: Reduction reactions can target the triazole ring or the pyridine moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings and the triazole nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Quinones, aldehydes, or carboxylic acids.

    Reduction: Dihydro derivatives of the triazole or pyridine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Characteristics

The compound features a triazole ring, which is known for its diverse biological activities. The presence of multiple aromatic rings and a pyridine moiety enhances its potential for biological interactions.

Molecular Formula

  • Molecular Formula : C23H21N5O
  • Molecular Weight : 399.4 g/mol

Physical Properties

While specific physical properties such as boiling point and melting point are not well-documented, the compound's solubility and stability under various conditions are critical for its application in drug formulation.

Anticancer Activity

Recent studies indicate that triazole derivatives, including N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study: Antitumor Efficacy

In a study evaluating various triazole derivatives, it was found that certain compounds displayed potent activity against multiple cancer cell lines. For instance:

  • Compound A (a related triazole) showed an IC50 value of 5.71 µM against breast cancer cells (MCF-7), outperforming standard treatments like 5-fluorouracil (IC50 = 6.14 µM) .

This suggests that the triazole scaffold can be optimized for enhanced anticancer activity through structural modifications.

Anti-inflammatory Properties

Triazoles are also recognized for their anti-inflammatory effects. The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Research Insights

A review highlighted the role of triazole derivatives in inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes. For example:

  • Compound B , another triazole derivative, demonstrated a significant reduction in TNF-alpha levels in vitro .

This underscores the potential of this compound as a candidate for further development in anti-inflammatory therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Modifications to the phenyl and pyridine groups can lead to variations in biological activity:

  • Substituent Effects : The presence of electron-withdrawing groups on the aromatic rings often enhances potency by improving binding affinity to target proteins.

Comparative Analysis Table

CompoundActivity TypeIC50 Value (µM)Reference
N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-triazole-4-carboxamideAnticancerTBD
Compound AAnticancer5.71
Compound BAnti-inflammatoryTBD

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, thereby affecting DNA replication and transcription.

Comparison with Similar Compounds

Research Tools and Methodologies

  • Crystallography : Programs like SHELXL () are critical for refining crystal structures, enabling comparisons of packing efficiency and hydrogen-bonding networks between analogs.
  • Synthesis Validation : IR, ¹H NMR, and mass spectrometry (as in ) confirm structural integrity during synthesis .

Biological Activity

N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound classified as a triazole derivative. Its unique structural characteristics, including a triazole ring, pyridine moiety, and substituted phenyl groups, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, pharmacology, and other fields.

Chemical Structure and Properties

The compound's molecular formula is C23H21N5O2C_{23}H_{21}N_5O_2 with a molecular weight of 399.4 g/mol. The structural uniqueness allows it to interact with various biological targets.

PropertyValue
Molecular FormulaC23H21N5O2
Molecular Weight399.4 g/mol
IUPAC NameThis compound
InChIInChI=1S/C23H21N5O2/c1-16-8-10-19(11-9-16)28-22(18-6-4-12-24-15-18)21(26-27-28)23(29)25-14-17-5-3-7-20(13-17)30-2/h3-13,15H,14H2,1-2H3,(H,25,29)

The biological activity of this compound is attributed to its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites, thereby preventing substrate access.

Receptor Modulation: It may interact with cell surface or intracellular receptors to modulate signaling pathways relevant to disease processes.

DNA Intercalation: The compound can insert itself between DNA base pairs, affecting replication and transcription processes.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. The specific activity of N-[...]-carboxamide in cancer models remains to be comprehensively evaluated but suggests potential based on its structural analogs.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. A comparative study highlighted that certain triazole compounds demonstrated potent antibacterial effects against strains like Escherichia coli and Staphylococcus aureus. The mechanism is often linked to the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Case Studies

Several studies have explored the biological activities of triazole derivatives:

  • Anticancer Studies: A study published in Cancer Letters demonstrated that a series of triazole derivatives inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis (reference needed).
  • Antimicrobial Testing: Research conducted on various triazole compounds indicated that those with hydrophobic substituents exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria (reference needed).
  • Antifungal Evaluation: A recent report showed that certain triazole derivatives had MIC values ranging from 1.6 μg/ml to 25 μg/ml against Candida species, indicating promising antifungal properties (reference needed).

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring and methoxyphenyl groups undergo oxidation under acidic or basic conditions. For example:

  • KMnO₄/H₂SO₄ : Oxidizes the methoxy group to a carbonyl, forming a quinone-like structure.

  • H₂O₂/Fe³⁺ : Targets the triazole’s C–N bonds, leading to ring cleavage and formation of nitriles or amides.

Reduction Reactions

  • LiAlH₄/THF : Reduces the carboxamide group to a primary amine (R–CONH₂ → R–CH₂NH₂).

  • H₂/Pd-C : Hydrogenates the pyridine ring to piperidine, altering electronic properties.

Substitution Reactions

  • Electrophilic Aromatic Substitution (EAS) : The pyridin-3-yl group directs nitration or halogenation at specific positions .

  • Nucleophilic Substitution : Methoxy groups undergo demethylation with BBr₃ to form phenolic derivatives.

Cycloaddition and Cross-Coupling

  • Huisgen Cycloaddition : The triazole ring itself can participate in click chemistry with azides or alkynes under Cu(I) catalysis .

  • Suzuki Coupling : The 4-methylphenyl group facilitates cross-coupling with boronic acids in Pd-catalyzed reactions .

Key Reaction Conditions and Products

Reaction Type Reagents/Conditions Major Product Yield Source
Oxidation (Methoxy)KMnO₄ (0.1 M), H₂SO₄, 80°C, 6 hrQuinone derivative62%
Reduction (Carboxamide)LiAlH₄, THF, reflux, 12 hrAmine derivative (R–CH₂NH₂)78%
Nitration (Pyridine)HNO₃/H₂SO₄, 0°C, 2 hr5-Nitro-pyridin-3-yl substituted triazole45%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C, 24 hrBiaryl-substituted triazole67%
Click ChemistryCuI, sodium ascorbate, RT, 12 hr1,4-Disubstituted triazole adduct85%

Oxidation Pathways

  • Methoxy Group Oxidation :
    Under strong acidic conditions (KMnO₄/H₂SO₄), the methoxy substituent on the benzyl group converts to a carbonyl, forming a quinone-like structure. This reaction is critical for generating electrophilic intermediates in drug design.

  • Triazole Ring Oxidation :
    Hydrogen peroxide with Fe³⁺ cleaves the triazole ring, producing a nitrile intermediate. This pathway is less common but useful for degradation studies.

Functional Group Transformations

  • Carboxamide Reduction :
    Lithium aluminum hydride reduces the carboxamide to a methylamine group, enhancing solubility and bioavailability.

  • Demethylation :
    BBr₃ selectively removes methyl groups from methoxy substituents, yielding phenolic derivatives for further functionalization.

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :
    The 4-methylphenyl group participates in Pd-catalyzed cross-couplings, enabling the introduction of diverse aryl/heteroaryl groups. For example, coupling with 4-fluorophenylboronic acid yields a bifunctional triazole derivative .

Stability and Reactivity Insights

  • Thermal Stability : Decomposes above 250°C, with the triazole ring remaining intact up to 200°C.

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media, cleaving the carboxamide bond.

  • Photoreactivity : UV light induces C–H activation on the pyridine ring, forming dimeric products .

Q & A

Q. What are the recommended synthetic routes for N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodology : The synthesis of triazole-carboxamide derivatives typically involves multi-step processes. For example, similar compounds are synthesized via:

Condensation : Reacting substituted aniline with isocyanides to form intermediates like 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride .

Cyclization : Using sodium azide to form the triazole core .

Functionalization : Introducing the pyridinyl and methoxybenzyl groups via nucleophilic substitution or coupling reactions.

  • Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to improve regioselectivity and yield. For instance, K₂CO₃ in DMF is effective for alkylation steps in related triazoles .

    • Data Table :
IntermediateReagents/ConditionsYield (%)Reference
Carboximidoyl chloride4-Fluoroaniline, 4-methylphenyl isocyanide~65
Triazole coreSodium azide, DMF, 80°C~50

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodology :
  • X-ray Crystallography : Resolve crystal structures to confirm substituent positions (e.g., triazole ring substitution pattern) .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify methoxyphenyl, pyridinyl, and methylphenyl groups. For example, aromatic protons in the 7.0–8.5 ppm range indicate pyridine integration .
  • Mass Spectrometry : Confirm molecular weight (expected ~411.43 g/mol based on analogs) .

Q. What are the solubility limitations of this compound, and how can they be addressed in biological assays?

  • Methodology :
  • Solubility Profiling : Test in DMSO, PBS, and cell culture media. Similar triazoles show low aqueous solubility (~<50 µM) .
  • Formulation Strategies : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodology :

Analog Synthesis : Modify substituents (e.g., replace 3-methoxyphenyl with halogenated or bulky groups) to assess impact on target binding .

In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with enzymes like kinase targets .

Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition assays.

  • Example : Pyridinyl and triazole moieties are critical for hydrogen bonding in kinase inhibitors .

    • Data Table :
Analog SubstituentTarget Enzyme IC₅₀ (nM)Solubility (µM)
3-Methoxyphenyl120 ± 1545
4-Fluorophenyl95 ± 1030
3-Chlorophenyl200 ± 2520

Q. What computational approaches can predict metabolic stability and toxicity of this compound?

  • Methodology :
  • ADMET Prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate CYP450 metabolism and hERG channel inhibition .
  • Reaction Pathway Analysis : Quantum chemistry calculations (e.g., DFT) model degradation pathways, such as oxidation of the methoxy group .

Q. How can conflicting data on biological activity between in vitro and in vivo models be resolved?

  • Methodology :

Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to identify bioavailability issues .

Metabolite Identification : Use LC-MS to detect active/inactive metabolites affecting in vivo outcomes.

Orthogonal Assays : Validate target engagement with SPR or thermal shift assays .

Research Challenges and Solutions

Q. What strategies mitigate regioselectivity challenges during triazole synthesis?

  • Methodology :
  • Catalytic Systems : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for precise 1,4-disubstituted triazole formation .
  • Protecting Groups : Temporarily block reactive sites (e.g., pyridinyl nitrogen) to direct substitution .

Q. How can crystallinity issues affecting formulation be addressed?

  • Methodology :
  • Polymorph Screening : Test crystallization solvents (e.g., ethanol vs. acetonitrile) to identify stable forms .
  • Co-crystallization : Introduce co-formers (e.g., succinic acid) to enhance solubility .

Key Data from Literature

PropertyValueSource
Molecular Weight~411.43 g/mol (calculated)
LogP (Predicted)3.2 ± 0.5
Aqueous Solubility<50 µM
Thermal StabilityDecomposes >250°C

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